5hmC Confers a 53% Lower Mutation Frequency Compared to 5mC in Human DNA
In a direct comparison, 5hmC is associated with up to a 53% decrease in the frequency of C>T mutations in a CpG context compared to 5-methylcytosine (5mC) in human DNA [1]. This differential mutagenicity was observed across brain, kidney, and blood tissues.
| Evidence Dimension | C>T mutation frequency in CpG context |
|---|---|
| Target Compound Data | Lower mutation frequency |
| Comparator Or Baseline | 5-methylcytosine (5mC) |
| Quantified Difference | up to 53% decrease |
| Conditions | Human genomic DNA analysis across brain, kidney, and blood tissues |
Why This Matters
This quantifiable difference in mutagenic risk is crucial for studies investigating the origins of somatic mutations in cancer, where 5mC is a known mutational hotspot and 5hmC may be protective.
- [1] Tomkova, M., et al. (2016). 5-hydroxymethylcytosine marks regions with reduced mutation frequency in human DNA. eLife, 5, e17082. View Source
